molecular formula C17H12F3IN2O2S B2910089 N-(4-iodophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 302804-40-6

N-(4-iodophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No.: B2910089
CAS No.: 302804-40-6
M. Wt: 492.25
InChI Key: OOHLFZYQOBQHSD-UHFFFAOYSA-N
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Description

The core scaffold comprises a 3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazine moiety linked to an acetamide group substituted at the para position with an iodine atom.

Properties

IUPAC Name

N-(4-iodophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3IN2O2S/c18-17(19,20)9-1-6-13-12(7-9)23-16(25)14(26-13)8-15(24)22-11-4-2-10(21)3-5-11/h1-7,14H,8H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHLFZYQOBQHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazinone core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzothiazinone ring, converting it to an alcohol.

    Substitution: The iodophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the iodophenyl group can facilitate interactions with aromatic residues in the target protein. The benzothiazinone core can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound-target complex.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The primary structural distinction among analogs lies in the substituent on the phenyl ring of the acetamide group. Key derivatives include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Data/Properties Reference ID
N-(4-Nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide 4-NO₂ C₁₇H₁₂F₃N₃O₄S 411.354 ChemSpider ID: 2148642
N-(4-Chlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide 4-Cl C₁₆H₁₃ClF₃N₂O₂S 332.802 Storage: -20°C; Purity: Unspecified
N-(3-Chloro-4-methoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide 3-Cl, 4-OCH₃ C₁₈H₁₄ClF₃N₂O₃S 430.8 Smiles: COc1ccc(NC(=O)CC2Sc3ccc(C(F)(F)F)cc3NC2=O)cc1Cl
N-(2-Butoxyphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide 2-O(CH₂)₃CH₃ C₂₁H₂₁F₃N₂O₃S 438.46 pKa: 11.80 ± 0.40; Density: 1.313 g/cm³

Key Observations :

  • Electron-Withdrawing vs. In contrast, the 2-butoxy (O(CH₂)₃CH₃) group is electron-donating and bulky, which may improve membrane permeability but increase lipophilicity .

Physicochemical Properties

  • Solubility and Lipophilicity : The 2-butoxyphenyl analog (C₂₁H₂₁F₃N₂O₃S) has a higher molecular weight (438.46 g/mol) and predicted density (1.313 g/cm³), suggesting increased lipophilicity compared to the 4-chloro derivative (332.80 g/mol) .
  • Acid-Base Behavior : The pKa of the 2-butoxyphenyl derivative is 11.80 ± 0.40, indicating weak basicity, likely due to the benzothiazine nitrogen .

Biological Activity

N-(4-iodophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a synthetic organic compound categorized as a benzothiazine derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Structural Characteristics

The compound features a complex heterocyclic structure that includes:

  • Benzothiazine core : A key structural element that contributes to its biological activity.
  • Substituents : The presence of iodine and trifluoromethyl groups significantly influences its chemical properties and reactivity.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the benzothiazine core : Often achieved through reactions involving o-aminothiophenol and maleic anhydride.
  • Microwave-assisted synthesis : This technique is employed to enhance reaction rates and yields, optimizing temperature and solvent conditions for high purity.

Pharmacological Potential

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant properties : Similar compounds have shown the ability to scavenge free radicals.
  • Enzyme inhibition : The compound may inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's.

The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific cellular targets. The electron-withdrawing nature of the trifluoromethyl and iodine groups can stabilize reaction intermediates, enhancing binding affinity to target proteins.

Case Studies and Experimental Data

  • In vitro Studies :
    • Compounds with similar structures have been evaluated for their inhibitory effects against AChE and BChE. For instance, certain derivatives exhibited IC50 values ranging from 10 µM to 35 µM, indicating moderate to strong inhibitory potential compared to standard drugs like donepezil.
CompoundTarget EnzymeIC50 (µM)
Example 1AChE15.2
Example 2BChE9.2
  • Structural Activity Relationship (SAR) :
    • Variations in substituents significantly affect biological activity. For example, halogenated phenyl groups generally enhance enzyme inhibition compared to non-halogenated counterparts.

Spectroscopic Data

Spectroscopic techniques such as NMR and IR spectroscopy provide insights into the functional groups present in the compound, confirming its structural integrity and aiding in understanding its reactivity.

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